molecular formula C7H8N4O B147577 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine CAS No. 7316-92-9

3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine

Cat. No.: B147577
CAS No.: 7316-92-9
M. Wt: 164.16 g/mol
InChI Key: SONVVDBBKOJLQF-UHFFFAOYSA-N
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Description

3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine is a chemical compound with the molecular formula C7H8N4O It is characterized by the presence of a carbazamide group attached to a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine typically involves the reaction of 4-hydroxyphenylhydrazones of isatin derivatives with lead compounds. The reaction conditions often involve the use of hydrogen chloride to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include lead compounds for oxidation and hydrogen chloride for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include azines and various hydrazine derivatives .

Scientific Research Applications

3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine involves its interaction with molecular targets through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Isatin Derivatives: Compounds with similar structures, such as isatin derivatives, share some reactivity patterns with 3-(4-O

Properties

IUPAC Name

1-(4-hydroxyphenyl)iminoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-7(9)11-10-5-1-3-6(12)4-2-5/h1-4,12H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFOKRDMGTXXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223413
Record name 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7316-92-9
Record name 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine
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Record name NSC378647
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378647
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Record name 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-oxocyclohexa-2,5-dien-1-ylidene)carbazamidine
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Record name 3-(4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)CARBAZAMIDINE
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